molecular formula C10H12N2O B2725716 N-cyclobutylpyridine-4-carboxamide CAS No. 1862395-59-2

N-cyclobutylpyridine-4-carboxamide

Cat. No.: B2725716
CAS No.: 1862395-59-2
M. Wt: 176.219
InChI Key: KUFUWVUGMUZCML-UHFFFAOYSA-N
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Description

N-cyclobutylpyridine-4-carboxamide is an organic compound with the molecular formula C10H12N2O It is a derivative of pyridine, featuring a cyclobutyl group attached to the nitrogen atom and a carboxamide group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylpyridine-4-carboxamide typically involves the reaction of cyclobutylamine with pyridine-4-carboxylic acid or its derivatives. One common method is the amidation reaction, where cyclobutylamine reacts with pyridine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the carboxamide group.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the pyridine ring.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-cyclobutylpyridine-4-amine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-cyclobutylpyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclobutylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropylpyridine-4-carboxamide
  • N-cyclopentylpyridine-4-carboxamide
  • N-cyclohexylpyridine-4-carboxamide

Uniqueness

N-cyclobutylpyridine-4-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-cyclobutylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(12-9-2-1-3-9)8-4-6-11-7-5-8/h4-7,9H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFUWVUGMUZCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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